1,4-Benzenedipropanol

Vue d'ensemble

Description

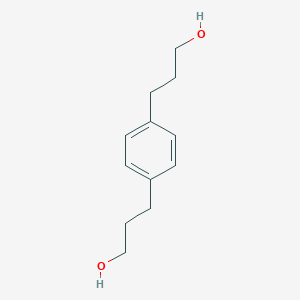

1,4-Benzenedipropanol is an organic compound with the molecular formula C12H18O2 It consists of a benzene ring substituted with two propanol groups at the 1 and 4 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Benzenedipropanol can be synthesized through several methods. One common approach involves the catalytic coupling of 1,4-benzenedimethanol with ethanol. This reaction is typically carried out using a transition-metal-based homogeneous catalyst, such as ruthenium, under hydrogen-borrowing conditions. The reaction proceeds through the dehydrogenation of both alcohols to form corresponding aldehydes, followed by cross-aldol condensation and subsequent hydrogenation to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The choice of catalyst, reaction conditions, and purification methods are crucial to achieving high yields and purity. The hydrogenative depolymerization of polyethylene terephthalate (PET) is another potential route for obtaining 1,4-benzenedimethanol, which can then be converted to this compound .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Benzenedipropanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 1,4-benzenedipropane.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: 1,4-Benzenedipropanal or 1,4-benzenedipropanoic acid.

Reduction: 1,4-Benzenedipropane.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antioxidant Properties

1,4-Benzenedipropanol exhibits significant antioxidant activity, making it a candidate for formulations aimed at reducing oxidative stress. Research indicates that compounds with similar structures can scavenge free radicals effectively, which is crucial in preventing cellular damage associated with various diseases .

Drug Delivery Systems

The compound's ability to interact with biological membranes suggests potential use in drug delivery systems. Its hydrophilic nature can facilitate the solubility of poorly soluble drugs, enhancing their bioavailability . Case studies have demonstrated the effectiveness of similar diphenolic compounds in improving the pharmacokinetics of therapeutic agents.

Material Science Applications

Polymer Synthesis

this compound serves as a building block in the synthesis of polyurethanes and other polymers. Its hydroxyl groups can react with isocyanates to form urethane linkages, contributing to materials with enhanced mechanical properties and thermal stability .

Coatings and Adhesives

The compound is also utilized in formulating coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation. Studies have shown that incorporating this compound into formulations can improve the durability and performance of coatings under harsh conditions .

Industrial Applications

Chemical Intermediates

In industrial chemistry, this compound is used as an intermediate for synthesizing various chemicals. Its structure allows for further functionalization, making it versatile for producing specialty chemicals used in fragrances and flavorings .

Solvent Applications

Due to its solvent properties, this compound can be employed in various extraction processes within the food and pharmaceutical industries. It aids in the extraction of active compounds from natural sources while maintaining their integrity .

Case Studies

Mécanisme D'action

The mechanism of action of 1,4-benzenedipropanol depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons to the oxidizing agent. In substitution reactions, the benzene ring undergoes electrophilic attack, leading to the formation of a sigma complex, which then loses a proton to restore aromaticity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Benzenedimethanol: Similar structure but with hydroxyl groups directly attached to the benzene ring.

1,4-Benzenediol: Contains hydroxyl groups directly attached to the benzene ring without the propanol side chains.

1,4-Benzenedipropane: Similar structure but with alkane chains instead of alcohol groups.

Uniqueness

1,4-Benzenedipropanol is unique due to the presence of propanol groups, which provide additional functionalization possibilities compared to its simpler analogs. This makes it a versatile compound for various synthetic and industrial applications.

Activité Biologique

1,4-Benzenedipropanol, also known as 1,4-dihydroxy-2-propanol, is an organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, drawing from diverse research findings and case studies.

This compound can be synthesized through various methods, including catalytic coupling of 1,4-benzenedimethanol with ethanol. In a study by Ghosh et al., the yield of this compound was reported to be low (1%) under specific catalytic conditions. The reaction was optimized to enhance the yield of higher benzylic diols, indicating the potential for further development in synthetic methodologies .

Biological Activity

The biological activity of this compound has been explored primarily in the context of its anti-inflammatory and anti-cancer properties.

Anti-cancer Activity

In vitro studies have demonstrated that compounds related to this compound possess anti-cancer properties. For example, hirsutine—a compound structurally related to benzenoid compounds—has been shown to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves mitochondrial depolarization and activation of caspases . While direct studies on this compound's anti-cancer activity are sparse, its chemical structure may allow for similar biological interactions.

Case Study 1: Synthesis and Biological Testing

In a comprehensive study published in ChemRxiv, researchers synthesized various derivatives from 1,4-benzenedimethanol and evaluated their biological activities. The study highlighted the importance of structural modifications in enhancing the biological efficacy of these compounds. The results indicated that certain modifications led to increased anti-inflammatory activity .

Case Study 2: Mechanistic Insights into Activity

Another investigation focused on the mechanistic pathways involved in the biological activity of related compounds. The study suggested that the hydrogen-borrowing mechanism plays a crucial role in the transformation of benzenoid compounds during synthesis and may relate to their biological effects . Understanding these mechanisms is vital for developing more effective therapeutic agents based on this compound.

Data Summary

The following table summarizes key findings regarding the biological activities associated with this compound and its derivatives:

Propriétés

IUPAC Name |

3-[4-(3-hydroxypropyl)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8,13-14H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDREDDDGVJRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.